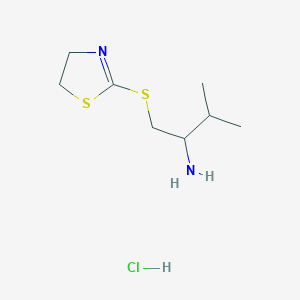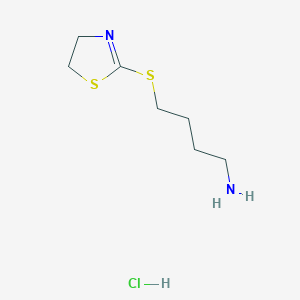
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
Overview
Description
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde is a chemical compound that belongs to the class of pyrazine derivatives. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications. The structure of this compound consists of a pyrazine ring substituted with a thiophene ring and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with pyrazine-2-carboxamide. An equimolar concentration of thiophene-2-carbaldehyde and pyrazine-2-carboxamide is dissolved in ethanol, and the mixture is catalyzed using acetic acid and refluxed for several hours on a magnetic-stirrer hotplate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.
Reduction: 3-(Thiophen-3-yl)pyrazine-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazine and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde: Similar structure but with the thiophene ring attached at a different position.
Thiophene-2-carbaldehyde: Lacks the pyrazine ring, making it less versatile in terms of chemical reactivity.
Pyrazine-2-carboxamide: Lacks the thiophene ring, limiting its applications in certain chemical reactions.
Uniqueness
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde is unique due to its combination of a pyrazine ring, thiophene ring, and aldehyde group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-thiophen-3-ylpyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-9(11-3-2-10-8)7-1-4-13-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNQAKWJCFFGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)




![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)

